molecular formula C9H11NO B1339671 1,2,3,4-Tetrahydroisoquinolin-8-ol CAS No. 32999-37-4

1,2,3,4-Tetrahydroisoquinolin-8-ol

Cat. No. B1339671
CAS RN: 32999-37-4
M. Wt: 149.19 g/mol
InChI Key: UHEOSCFYXMSUPR-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinolin-8-ol is a chemical compound with the molecular formula C9H11NO. It has a molecular weight of 149.19 . It is a solid substance that should be stored in a dark place, in an inert atmosphere, at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of 1,2,3,4-Tetrahydroisoquinolin-8-ol involves the reaction of isoquinolin-8-ol with sodium borohydride in acetic acid. The reaction mixture is cooled in an ice-water bath, then warmed to room temperature and reacted for 1 hour. After the reaction, the solution is poured into ice and extracted with ethyl acetate. The organic phase is dried with anhydrous sodium sulfate, concentrated, and purified by silica gel column chromatography .


Molecular Structure Analysis

The InChI code for 1,2,3,4-Tetrahydroisoquinolin-8-ol is 1S/C9H11NO/c11-9-3-1-2-7-4-5-10-6-8(7)9/h1-3,10-11H,4-6H2 . This indicates the presence of a tetrahydroisoquinoline ring in the molecule.


Chemical Reactions Analysis

1,2,3,4-Tetrahydroisoquinolin-8-ol can undergo various chemical reactions due to the presence of the tetrahydroisoquinoline ring. For instance, it can participate in multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .


Physical And Chemical Properties Analysis

1,2,3,4-Tetrahydroisoquinolin-8-ol is a solid substance with a high GI absorption and BBB permeant properties. It is a P-gp substrate but not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4. It has a Log Po/w (iLOGP) of 1.51, indicating its lipophilicity .

Scientific Research Applications

Medicinal Chemistry

1,2,3,4-Tetrahydroisoquinolines (THIQ) form an important class in isoquinoline alkaloids. THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, leading to the development of novel THIQ analogs with potent biological activity .

Neurodegenerative Disorders

THIQ compounds have shown potential in the treatment of neurodegenerative disorders. This is due to their diverse biological activities, which have been observed in both natural and synthetic compounds .

Infective Pathogens

THIQ compounds have demonstrated significant biological activities against various infective pathogens. This makes them a valuable resource in the development of new treatments for infectious diseases .

Pharmacokinetics

1,2,3,4-Tetrahydroisoquinolin-8-ol has potential applications in pharmacokinetics, which is the study of how an organism affects a drug . This includes the processes of absorption, distribution, metabolism, and excretion (ADME).

PD-1/PD-L1 Inhibitors

There is ongoing research into the use of THIQ-based small-molecule inhibitors of the PD-1/PD-L1 protein-protein interaction . This interaction plays a crucial role in the immune system’s ability to fight cancer cells.

Antioxidant Properties

New 1,2,3,4-Tetrahydroquinoline hybrids have been synthesized and shown to have antioxidant properties . Oxidative damage is involved in the development of a number of diseases, including cancer, cardiovascular disease, atherosclerosis, and Alzheimer’s disease .

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements P261-P305+P351+P338 advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Future Directions

Given the biological activities of tetrahydroisoquinoline-based compounds, there is considerable interest in the synthesis of 1,2,3,4-Tetrahydroisoquinolin-8-ol and its derivatives. These compounds can act as precursors for various alkaloids displaying multifarious biological activities . Therefore, future research could focus on developing new synthetic strategies and exploring the biological potential of these compounds .

properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-9-3-1-2-7-4-5-10-6-8(7)9/h1-3,10-11H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEOSCFYXMSUPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80545540
Record name 1,2,3,4-Tetrahydroisoquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydroisoquinolin-8-ol

CAS RN

32999-37-4
Record name 1,2,3,4-Tetrahydroisoquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Combine 8-Methoxy-tetrahydroisoquinoline (665.7 mg, 4.08 mmol) and 48% HBr at room temperature. Reflux the reaction for 3 hours and then cool to room temperature. Recrystallize the product from EtOH and Diethyl ether to afford 754.2 mg, 3.28 mmol (80% yield) of the title compound as a tannish white solid: 1H NMR (500 MHz, DMSO); 2.9 (2H, t, J=6.16, 5.86), 3.2-3.4 (2H, m), 4.0 (2H, s), 6.6-6.8 (2H, m), 7.0-7.1 (1H, m), 8.8-9.1 (2H, b m), 9.9 (1H, s); MS m/z 148 (M+).
Quantity
665.7 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main focus of the research presented in the paper and how does it relate to 1,2,3,4-Tetrahydroisoquinolin-8-ol?

A1: The paper focuses on developing a general synthetic route for 8-substituted tetrahydroisoquinolines, with 2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol (compound 11 in the paper) serving as a key example []. The researchers detail a multi-step synthesis starting from isoquinoline and involving various modifications like bromination, nitration, and reduction to achieve the desired 8-substituted derivatives.

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